Cas no 85689-40-3 (6-Chloro-3-methyl-1-phenylchromeno[2,3-c]pyrazol-4-one)

6-Chloro-3-methyl-1-phenylchromeno[2,3-c]pyrazol-4-one structure
85689-40-3 structure
Product Name:6-Chloro-3-methyl-1-phenylchromeno[2,3-c]pyrazol-4-one
CAS No:85689-40-3
MF:C17H11ClN2O2
MW:310.734442949295
CID:990888
PubChem ID:341484
Update Time:2025-04-20

6-Chloro-3-methyl-1-phenylchromeno[2,3-c]pyrazol-4-one Chemical and Physical Properties

Names and Identifiers

    • 85689-40-3
    • NSC373767
    • DTXSID80321346
    • 6-chloro-3-methyl-1-phenylchromeno[2,3-c]pyrazol-4-one
    • NSC-373767
    • 6-Chloro-3-methyl-1-phenylchromeno[2,3-c]pyrazol-4-one
    • Inchi: 1S/C17H11ClN2O2/c1-10-15-16(21)13-9-11(18)7-8-14(13)22-17(15)20(19-10)12-5-3-2-4-6-12/h2-9H,1H3
    • InChI Key: SERNOMLIJOHDJU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C1C(C)=NN(C3C=CC=CC=3)C=1O2)=O

Computed Properties

  • Exact Mass: 310.0509053g/mol
  • Monoisotopic Mass: 310.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 44.1Ų

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